molecular formula C10H8N2O3 B6229797 methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-09-5

methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B6229797
CAS No.: 1101120-09-5
M. Wt: 204.18 g/mol
InChI Key: SYHVJQWGAHTDMP-UHFFFAOYSA-N
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Description

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-09-5) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . The structure comprises a pyrazolo[1,5-a]pyridine core substituted with a formyl group (-CHO) at the 3-position and a methyl ester (-COOCH₃) at the 5-position. This dual functionality renders it versatile in organic synthesis, particularly in condensation reactions (via the aldehyde) and as a scaffold for further derivatization .

Key properties include:

  • Purity: ≥95% (typical commercial grade) .
  • Hazards: Classified with warnings for skin/eye irritation (H315, H319) and requires precautions such as avoiding heat, open flames, and inhalation .

Properties

CAS No.

1101120-09-5

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-12-9(4-7)8(6-13)5-11-12/h2-6H,1H3

InChI Key

SYHVJQWGAHTDMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted N-aminopyridinium salts with ethyl propionate through a 1,3-dipolar cycloaddition . Another approach involves the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates using Selectfluor reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 5 undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization:

  • Conditions : Sodium hydroxide (NaOH) in ethanol under reflux for 6 hours, followed by acidification with HCl to pH 1 .

  • Yield : 85% for 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid .

  • Mechanism : Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, leading to ester cleavage.

SubstrateReagents/ConditionsProductYieldReference
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylateNaOH (ethanol), reflux, 6 h → HCl3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid85%

Reactivity of the Formyl Group

The aldehyde at position 3 participates in condensation and nucleophilic addition reactions, similar to related pyrazolo derivatives :

  • Condensation with Amines : Forms Schiff bases under mild acidic or basic conditions.

  • Reduction : The formyl group can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.

  • Grignard Addition : Reacts with organomagnesium reagents to yield secondary alcohols.

Example :
In pyrazolo[1,5-a]pyrazine analogs, formyl groups undergo carbene insertion reactions with silylformamidines to form aminals, which hydrolyze to aldehydes . While not directly reported for this compound, analogous reactivity is anticipated.

Cross-Coupling Reactions

While direct evidence is limited, structurally related pyrazolo[1,5-a]pyridines participate in Suzuki-Miyaura couplings. For example:

  • Borylation : Introduction of boronic esters at halogenated positions enables cross-coupling with aryl halides .

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate these reactions .

Structural Modifications via Electrophilic Substitution

Electron-rich positions (e.g., C-7 in pyrazolo[1,5-a]pyridines) are susceptible to electrophilic substitution:

  • Nitration/Halogenation : Directed by the electron-donating effects of adjacent substituents .

  • Sulfonation : Achieved using SO₃ or chlorosulfonic acid .

Comparative Reactivity with Analogous Compounds

The compound’s unique ester and formyl substituents differentiate it from similar derivatives:

CompoundSubstituentsKey Reactivity
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Formyl (C-5), ester (C-3)Enhanced electrophilicity at C-5 due to ester proximity
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylateTwo estersSelective hydrolysis or transesterification
Methyl 5-chloro-3-formylpyrazolo[1,5-a]pyridine-2-carboxylate Chloro, formyl, esterHalogen enables cross-coupling; formyl for condensation

Scientific Research Applications

Medicinal Chemistry

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has been investigated for its potential as an inhibitor of various kinases, particularly those involved in cancer pathways such as PI3K and p38 kinase. These kinases play critical roles in cellular signaling related to growth and proliferation, making this compound a candidate for drug development in oncology .

Fluorescent Probes

The compound's unique photophysical properties make it suitable for use as a fluorescent probe in bioimaging applications. Its ability to serve as a biomarker allows researchers to visualize biological processes in live cells, enhancing our understanding of cellular dynamics .

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex heterocyclic compounds. Its functional groups facilitate various chemical transformations, including oxidation and reduction reactions .

Anticancer Efficacy

A study demonstrated significant cytotoxic effects of this compound against HeLa cells. The reported IC₅₀ values were in the low micromolar range, indicating potent activity. The mechanism behind this efficacy was linked to the induction of oxidative stress leading to apoptosis .

Fluorescent Probes

Research highlighted the potential of this compound as a fluorescent probe for bioimaging applications. Its photophysical properties enable it to act as a biomarker in live-cell imaging studies, providing insights into cellular processes .

Mechanism of Action

The mechanism of action of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for certain kinases by binding to their active sites, thereby blocking their activity. This interaction can modulate various signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyrazolo[1,5-a]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate 3-formyl, 5-COOCH₃ C₁₀H₈N₂O₃ 204.18 Aldehyde enables nucleophilic additions; ester for stability. Used in drug intermediates.
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate 5-COOCH₃ (no 3-substituent) C₉H₈N₂O₂ 176.17 Simpler structure; lacks aldehyde reactivity. Research use.
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate 3-isoxazole, 2-phenyl, 5-COOCH₂CH₃ C₂₄H₂₆N₄O₃ 418.49 Bioactive (antitumor potential). Isoxazole and phenyl enhance lipophilicity.
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate 3-iodo, saturated ring C₉H₁₁IN₂O₂ 306.10 Iodo group facilitates cross-coupling reactions. Research applications.
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate 3-COOCH₃, 5-COOCH₃ C₁₀H₁₀N₂O₄ 222.20 Dual ester groups; limited electrophilicity. Synthetic intermediate.

Key Observations

Reactivity :

  • The 3-formyl group in the target compound distinguishes it from analogs like methyl pyrazolo[1,5-a]pyridine-5-carboxylate, enabling reactions such as Schiff base formation or nucleophilic additions .
  • Iodo-substituted derivatives (e.g., methyl 3-iodo-...) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group offers orthogonal reactivity .

Biological Activity: Compounds with isoxazole (e.g., Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenyl-...) exhibit antitumor properties, attributed to the isoxazole's electron-withdrawing nature and phenyl group enhancing membrane permeability . The formyl group may confer unique interactions in enzyme inhibition (e.g., aldehyde dehydrogenases), though specific studies on the target compound are pending .

Physical Properties :

  • Lipophilicity : The phenyl and isoxazole substituents in Ethyl 3-{5-...} increase logP compared to the aldehyde-containing target compound, affecting bioavailability .
  • Thermal Stability : Methyl esters (e.g., dimethyl derivatives) generally exhibit higher melting points than aldehydes due to stronger intermolecular forces .

Biological Activity

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈N₂O₃
  • Molecular Weight : 204.185 g/mol
  • Functional Groups : Contains a formyl group (-CHO) and a carboxylate group (-COOCH₃), which are critical for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions of substituted pyridines. Common methods include:

  • Cyclization of N-aminopyridinium salts with ethyl propionate through 1,3-dipolar cycloaddition.
  • Oxidation and reduction reactions that modify the functional groups for further applications.

This compound exhibits its biological effects primarily through:

  • Kinase Inhibition : It acts as an inhibitor for specific kinases such as PI3K-γ and p38 kinase by binding to their active sites, disrupting their function and modulating various signaling pathways .

Pharmacological Effects

Research indicates that this compound may have potential therapeutic applications in:

  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer) cells and L929 (normal fibroblast) cells .
  • Enzymatic Inhibition : The compound is being explored for its ability to inhibit enzymes involved in critical metabolic pathways, which could lead to novel treatments for diseases such as cancer and inflammation .

Case Studies

  • Anticancer Efficacy : A study involving this compound reported significant cytotoxic effects against HeLa cells with IC₅₀ values in the low micromolar range. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
  • Fluorescent Probes : Research has highlighted the potential of this compound as a fluorescent probe for bioimaging applications. Its unique photophysical properties allow it to serve as a biomarker in live-cell imaging studies .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazolo derivatives:

Compound TypeBiological ActivityKey Applications
Methyl 3-formylpyrazoloAnticancer, kinase inhibitionDrug design, bioimaging
Pyrazolo[1,5-a]pyrimidinesAntiviral, antibacterialTherapeutics in infectious diseases
Fluoropyrazolo derivativesFluorescent probesImaging techniques

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves cyclization of α,β-unsaturated esters with aldehydes under mild conditions (e.g., THF, room temperature) . For formyl-group introduction, nucleophilic substitution or oxidation of methyl groups (e.g., using MnO₂ or Swern oxidation) could be adapted. Reaction monitoring via TLC and purification via column chromatography (hexane/EtOAC/DCM mixtures) are recommended to achieve >85% yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can resolve aromatic protons (e.g., pyrazole/pyridine ring systems) and formyl groups (δ ~9-10 ppm for aldehyde protons) .
  • X-ray crystallography : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to determine crystal parameters (e.g., space group, unit cell dimensions) . SHELX software (SHELXL-97) is critical for structure refinement, achieving R-factors <0.06 .
  • IR : Detect formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .

Q. How can crystallization conditions be optimized for X-ray analysis?

  • Methodological Answer : Slow evaporation from a ternary solvent system (e.g., hexane/EtOAc/DCM 3:1:1 v/v/v) at 298 K produces high-quality single crystals. Monitor crystal growth to avoid twinning and ensure a minimum crystal size of 0.10 × 0.10 × 0.10 mm for reliable diffraction data .

Advanced Research Questions

Q. How does the formyl group influence electronic properties and reactivity in pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : The electron-withdrawing formyl group increases electrophilicity at the pyridine ring, facilitating nucleophilic additions (e.g., Grignard reactions). Computational modeling (DFT) can predict charge distribution using crystallographic bond lengths (e.g., C=O: ~1.22 Å) . Compare with bromo- or cyano-substituted analogs (e.g., methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate) to assess electronic effects on reaction pathways .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Methodological Answer :

  • Data validation : Use SHELXL’s restraints for H-atom parameters and refine displacement parameters anisotropically to minimize Δρmax/Δρmin (<0.75 eÅ⁻³) .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H⋯N bonds, dimer formation) to explain packing discrepancies. For example, centrosymmetric dimers linked via C–H⋯N bonds (3.2–3.5 Å) stabilize crystal lattices .

Q. How can computational methods predict bioactivity based on structural features?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., kinase enzymes). Use crystallographic dihedral angles (e.g., 30–38° between pyrazolo-pyridine and substituent rings) to assess steric compatibility with binding pockets . Validate predictions with in vitro assays (e.g., IC₅₀ measurements for anticancer activity) .

Methodological Notes

  • SHELX Workflow : Structure solution via SHELXS-97 followed by refinement in SHELXL-97 is standard for small molecules. Use TWINABS for twinned data .
  • Synthetic Scalability : Multi-step reactions (e.g., ester hydrolysis → formylation) require strict anhydrous conditions to avoid side products.

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